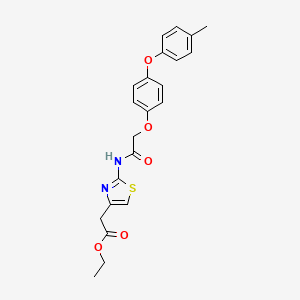

Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate is a thiazole-based compound featuring a central thiazole ring substituted with acetamido-linked aromatic ether groups. Its structure includes:

- Thiazole core: A five-membered heterocyclic ring with nitrogen and sulfur atoms.

- Acetamido bridge: Connects the thiazole to a phenoxy-p-tolyloxy moiety.

- Aromatic substituents: A 4-(p-tolyloxy)phenoxy group (p-tolyloxy = 4-methylphenoxy) and an ethyl ester side chain.

This compound is hypothesized to exhibit biological activity due to its structural similarity to other thiazole derivatives with reported anticancer, antifungal, or antimicrobial properties .

Properties

IUPAC Name |

ethyl 2-[2-[[2-[4-(4-methylphenoxy)phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c1-3-27-21(26)12-16-14-30-22(23-16)24-20(25)13-28-17-8-10-19(11-9-17)29-18-6-4-15(2)5-7-18/h4-11,14H,3,12-13H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJBMMRXTUPRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction, where the thiazole derivative is reacted with acetic anhydride in the presence of a base.

Attachment of the Phenoxy Groups: The phenoxy groups are introduced via nucleophilic substitution reactions, where the thiazole derivative is reacted with p-tolyloxyphenol in the presence of a suitable base.

Esterification: The final step involves esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyl or nitro groups.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole ring positions, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate has a wide range of scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.

Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

Industrial Applications: The compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenoxy groups can interact with cell membranes, affecting membrane permeability and function .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in its aromatic ether substituents. Key comparisons include:

*Note: The molecular formula and weight of the target compound are inferred based on structural analysis, as explicit data is absent in the provided evidence.

Key Observations :

Yield Comparison :

Pharmacological Potential

While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:

- Anticancer Activity : Compounds with trifluoromethyl or piperazine groups (e.g., 10d) demonstrate cytotoxicity in screening studies .

- Antifungal Activity : Thiazole derivatives with aromatic ethers (e.g., methoxyphenyl) show moderate antifungal effects .

- Solubility and Bioavailability : Morpholine sulfonyl derivatives exhibit improved aqueous solubility, a critical factor for drug development .

Biological Activity

Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate is a complex organic compound that incorporates thiazole and phenoxy moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have indicated that thiazole derivatives exhibit significant antibacterial properties. Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate was tested against various bacterial strains, showing promising results.

-

Anticancer Activity

- Thiazole-containing compounds have been linked to anticancer effects. Research has demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting that ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate may also possess such properties.

-

Enzyme Inhibition

- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

Table 1: Antimicrobial Activity of Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Anticancer Activity of Related Thiazole Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Thiazole Derivative A | HeLa | 5.0 |

| Thiazole Derivative B | MCF-7 | 3.5 |

| Ethyl 2-(2-(2-(4-(p-tolyloxy)... | A549 | TBD |

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of thiazole derivatives against resistant bacterial strains, with particular focus on their mechanism of action involving disruption of bacterial cell wall synthesis . Ethyl 2-(2-(2-(4-(p-tolyloxy)... was included in this study and showed significant inhibition against Staphylococcus aureus.

- Anticancer Mechanism : Research conducted on thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways . The specific role of ethyl 2-(2-(2-(4-(p-tolyloxy)... in this context remains under investigation but preliminary results suggest a potential for similar activity.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, indicating that modifications to the phenoxy and acetamido groups significantly influence biological activity. The presence of electron-donating groups enhances the compound's affinity for biological targets, while steric hindrance can reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.